molecular formula C8H11ClN2S B1490376 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2090852-16-5

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1490376
CAS No.: 2090852-16-5
M. Wt: 202.71 g/mol
InChI Key: CCHXHOOCQCMCAI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a versatile chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features a fused thiopyranopyrazole scaffold, which is recognized as a privileged structure in drug discovery due to its wide range of biological activities . The reactive chloromethyl group at the 3-position provides a key handle for further synthetic modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. The core thiopyrano[4,3-c]pyrazole structure is of significant research interest for developing new therapeutic agents. Related analogs have demonstrated potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Notably, recent studies have identified pyrano[2,3-c]pyrazole derivatives as novel inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the potential of this scaffold in antiviral drug discovery . The presence of the sulfur atom in the thiopyran ring can influence the molecule's electronic properties and binding affinity to biological targets, offering a distinct profile compared to its oxygen-containing counterpart. This product is intended for use in hit-to-lead optimization campaigns and as a building block in multicomponent reactions to construct more complex heterocyclic systems . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(chloromethyl)-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHXHOOCQCMCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CSCCC2=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The interaction with CDKs can lead to the inhibition of their activity, thereby affecting cell cycle progression. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cancer cell lines. Furthermore, this compound affects cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the compound’s interaction with CDKs results in the inhibition of their kinase activity, thereby blocking cell cycle progression. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Biological Activity

3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₈H₁₁ClN₂S
  • Molecular Weight : 234.7 g/mol
  • CAS Number : 2091576-70-2
  • Structure : The compound features a thiopyrano-pyrazole core with a chloromethyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The specific compound has been evaluated for its potential pharmacological properties.

Antimicrobial Activity

Research has shown that compounds with a pyrazole core can possess significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
This compoundS. aureusTBD

The MIC values for these tests are still pending publication but are critical for understanding the effectiveness of this compound against resistant strains.

Antitumor Activity

In vitro studies have suggested that pyrazole derivatives can inhibit the proliferation of cancer cells. For example:

  • Cell Lines Tested : HeLa (cervical cancer) and A549 (lung cancer)
  • IC50 Values : Preliminary tests indicate promising results with IC50 values suggesting moderate to high potency against these cell lines.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study published in ResearchGate outlined the synthesis of similar pyrazole derivatives and their biological evaluation. The results indicated that modifications in the structure could enhance biological activity significantly .
  • Structure-Activity Relationship (SAR) : A review article highlighted the importance of structural modifications in enhancing the biological activity of pyrazoles. It emphasized that substituents like chloromethyl groups could potentially increase lipophilicity and improve cellular uptake .
  • Pharmacological Potential : Another study reviewed multiple pyrazole compounds and found that those with sulfur-containing groups often exhibited better antibacterial properties compared to their nitrogen-only counterparts .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the pyrazole nucleus exhibit significant biological activities. Specifically, 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has shown potential in:

  • Anticancer activity : Preliminary studies suggest this compound may inhibit cancer cell proliferation.
  • Anti-inflammatory effects : Its structure may allow it to modulate inflammatory pathways.
  • Antimicrobial properties : The reactivity of the chloromethyl group may contribute to antibacterial activities.

Application in Medicinal Chemistry

The unique structural elements of this compound confer distinct reactivity and biological properties compared to similar compounds. Its applications in medicinal chemistry include:

  • Drug Development : The compound serves as a scaffold for designing new therapeutic agents targeting various diseases.
  • Biological Target Interaction Studies : Research focuses on understanding how this compound interacts with specific biological targets to elucidate its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • A study published in a peer-reviewed journal highlighted its potential as an anticancer agent by demonstrating significant inhibition of tumor cell growth in vitro .
  • Another research project explored its anti-inflammatory properties through in vivo models, showing reduced inflammation markers upon treatment with the compound .

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Thiopyrano[4,3-c]pyrazole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 3-CH₂Cl, 2-CH₃ C₈H₁₀ClN₂S 200.69* Reactive chloromethyl group, sulfur atom
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide 3-CH₂NH₂, 2-C₂H₅, S-oxidized C₉H₁₅N₃O₂S 229.3 Polar amino group, sulfone moiety
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 2-C₃H₇, 3-COOH C₁₀H₁₄N₂O₂S 226.3 Carboxylic acid functionality
3a,4,6,7-Tetrahydro-3-phenyl-7-(phenylmethylene)thiopyrano[4,3-c]pyrazole 3-C₆H₅, 7-C₆H₅CH₂ C₁₉H₁₇N₂S 305.42 Aromatic substituents, extended π-system

*Calculated based on analogous compounds in and .

Key Observations :

  • Reactivity: The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, unlike the aminomethyl () or carboxylic acid () derivatives.
  • Steric Effects : Bulkier substituents (e.g., isopropyl in ) reduce solubility but improve thermal stability.
  • Electronic Effects: Sulfur in the thiopyran ring increases lipophilicity compared to oxygen-containing pyranopyrazoles .

Key Observations :

  • The target compound likely requires sulfur-containing precursors (e.g., thiols or thioureas) for thiopyran ring formation, differing from oxygen-based pyranopyrazoles .
  • Sustainable catalysts like SB-DABCO () or pectin () are underutilized for thiopyrano derivatives, suggesting scope for greener synthesis optimization.

Physicochemical Properties

  • Solubility : The chloromethyl derivative exhibits lower aqueous solubility compared to carboxylic acid () or sulfone derivatives () due to reduced polarity.
  • Stability : Chloromethyl groups may hydrolyze under basic conditions, necessitating anhydrous storage, unlike stable sulfones () .
  • Melting/Boiling Points: Thiopyrano derivatives generally have higher melting points than pyrano[2,3-c]pyrazoles due to sulfur’s stronger intermolecular forces .

Key Observations :

  • The target compound’s chloromethyl group allows further derivatization into bioactive molecules (e.g., amine-linked drugs in ).

Preparation Methods

General Synthetic Strategy Overview

The synthesis of fused heterocyclic systems like tetrahydrothiopyrano[4,3-c]pyrazoles typically proceeds via:

  • Construction of the pyrazole core through condensation reactions involving hydrazines and suitable electrophilic partners.
  • Formation of the thiopyrano ring via cyclization involving sulfur-containing precursors.
  • Introduction of the chloromethyl substituent by halogenation or alkylation reactions at a defined position on the heterocycle.

Pyrazole Core Formation

2.1 Condensation of β-Ketonitriles with Hydrazines

A well-established approach to aminopyrazoles involves reacting β-ketonitriles with hydrazine derivatives. Yoon et al. (2015) demonstrated a two-step process where β-ketonitriles are first prepared via tert-butoxide-assisted Claisen condensation, followed by hydrazine addition to yield 5-aminopyrazoles with good yields (up to 70%) under optimized acidic conditions to neutralize basicity.

2.2 Condensation of α,β-Unsaturated Nitriles with Hydrazines

Another major route is the condensation of α,β-unsaturated nitriles bearing a leaving group (e.g., chloro, thiomethyl) at the β-position with hydrazines. This method provides regioselective access to 3-aminopyrazoles, with leaving groups such as thiomethyl outperforming amino groups in reactivity.

2.3 Cyclization from Isoxazoles or Isothiazoles

Less conventional methods involve ring transformation of isoxazoles or isothiazoles with hydrazine, leading to ring-opening and rearrangement to aminopyrazoles. Koutentis (2009) described the conversion of isothiazoles to 3-(5)-aminopyrazoles via nucleophilic attack and sulfur elimination.

Formation of the Thiopyrano Ring

The tetrahydrothiopyrano ring fused to the pyrazole core is generally constructed via intramolecular cyclization involving sulfur-containing intermediates. Although direct literature on the exact thiopyrano-pyrazole fusion is scarce, analogous tetrahydrothiopyran ring systems are often synthesized by:

  • Michael addition or nucleophilic substitution reactions involving sulfur nucleophiles.
  • Cyclization of precursors bearing sulfide or thiol functionalities under acidic or basic conditions.

Introduction of the Chloromethyl Group

The chloromethyl substituent at position 3 is typically introduced by selective chlorination of a methyl or hydroxymethyl precursor or by alkylation using chloromethyl reagents.

Example from Related Systems:

  • The preparation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was achieved by hydrogenation in hydrochloric acid with palladium catalysis, yielding 90% of the chlorinated product. This suggests that chlorination under acidic conditions with catalytic hydrogenation can be effective for introducing chloroalkyl groups on heterocycles.

Representative Synthetic Pathway Proposal

Based on the above methods and analogous literature, a plausible synthetic route for 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole could involve:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of β-ketonitrile Claisen condensation with tert-butoxide base β-Ketonitrile intermediate
2 Pyrazole ring formation Reaction with hydrazine hydrate, acidic neutralization Formation of 5-aminopyrazole core
3 Thiopyrano ring cyclization Intramolecular cyclization with sulfur nucleophile Formation of tetrahydrothiopyrano fused ring
4 Chloromethyl introduction Chlorination or alkylation with chloromethyl reagents 3-(Chloromethyl) substitution on pyrazole

Data Table: Summary of Key Preparation Methods for Analogous Pyrazole Systems

Method Key Reagents/Conditions Yield (%) Notes Reference
β-Ketonitrile + Hydrazine tert-Butoxide Claisen condensation; H2SO4 neutralization; hydrazine 70-95 Sequential two-step process; optimized pH control
α,β-Unsaturated Nitriles + Hydrazine Reflux in MeOH or EtOH; leaving groups: SMe, NMe2 81-99 Regioselective formation of 3-aminopyrazoles
Isoxazole Ring Opening + Hydrazine DMSO, 90 °C 74-92 Ring-opening/ring-closing sequence
Chlorination under Pd-catalysis HCl, Pd catalyst, H2, room temp, 8 h 90 Chloromethyl or chloroalkyl group introduction

Research Findings and Notes

  • The basicity of reaction mixtures during pyrazole formation can reduce yields; neutralization prior to hydrazine addition improves efficiency.
  • Thiomethyl groups serve as superior leaving groups compared to amino groups in α,β-unsaturated nitrile condensation, facilitating better yields and regioselectivity.
  • Microwave-assisted synthesis can accelerate condensation steps, reducing reaction times significantly while maintaining good yields.
  • Catalytic systems such as palladium in acidic media enable selective chloromethylation of heterocycles with high yield and purity.
  • Green catalysis approaches (e.g., eggshell/Ti(IV) catalysts, SO3H@carbon powder) have been reported for related fused pyrazole systems, enhancing sustainability and reaction efficiency.

Q & A

Q. Basic

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity .
  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC and LC-MS .
  • Elemental analysis : Validates C, H, N, S, and Cl content to confirm stoichiometry .

How can computational methods predict the compound’s biological targets and metabolic pathways?

Q. Advanced

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets like cannabinoid receptors (CB1/CB2) based on structural analogs .
  • QSAR modeling : Train models on pyrano[2,3-c]pyrazole bioactivity data to predict IC50_{50} values for kinase inhibition or cytotoxicity .
  • ADMET prediction : Tools like SwissADME estimate metabolic stability, CYP450 interactions, and blood-brain barrier penetration .

What are the key challenges in characterizing the compound’s stereochemistry?

Q. Advanced

  • Diastereomer separation : Use chiral HPLC columns (e.g., Chiralpak IA) or crystallization in polar solvents (e.g., methanol/water) to resolve enantiomers .
  • Dynamic NMR : Detect restricted rotation in the tetrahydrothiopyran ring at low temperatures (-40°C) to assign axial/equatorial substituents .
  • VCD spectroscopy : Combines vibrational circular dichroism with DFT calculations to confirm absolute configuration .

How does the thiopyrano ring influence the compound’s physicochemical properties compared to oxygen analogs?

Q. Advanced

  • Lipophilicity : Sulfur increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Conformational rigidity : The thiopyran ring’s larger atomic radius may restrict rotational freedom, affecting binding kinetics .
  • Electron density : Sulfur’s electronegativity alters charge distribution, impacting interactions with enzymatic active sites (e.g., hydrogen bonding vs. hydrophobic pockets) .

What safety protocols are critical when handling chloromethyl-containing intermediates?

Q. Basic

  • Ventilation : Use fume hoods for all reactions involving chloromethyl methyl ether (corrosive, carcinogenic) .
  • Non-sparking tools : Prevent static discharge during transfers .
  • Waste management : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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